![molecular formula C15H20N4O2S2 B15154908 methyl 5-ethyl-2-({[3-(1H-imidazol-1-yl)propyl]carbamothioyl}amino)thiophene-3-carboxylate](/img/structure/B15154908.png)
methyl 5-ethyl-2-({[3-(1H-imidazol-1-yl)propyl]carbamothioyl}amino)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups, including an imidazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the formation of the thiophene ring followed by the introduction of the imidazole group through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of polar solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal synthesis.
化学反応の分析
Types of Reactions
METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole moiety can be reduced under specific conditions to form corresponding amines.
Substitution: Both the thiophene and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the imidazole group can produce primary or secondary amines.
科学的研究の応用
METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites of enzymes, inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-2-CARBOXYLATE: Similar structure but with a different position of the carboxylate group.
METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-4-CARBOXYLATE: Another positional isomer with the carboxylate group at the 4-position.
Uniqueness
METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the imidazole and thiophene rings provides a versatile scaffold for further functionalization and optimization in drug development.
特性
分子式 |
C15H20N4O2S2 |
|---|---|
分子量 |
352.5 g/mol |
IUPAC名 |
methyl 5-ethyl-2-(3-imidazol-1-ylpropylcarbamothioylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C15H20N4O2S2/c1-3-11-9-12(14(20)21-2)13(23-11)18-15(22)17-5-4-7-19-8-6-16-10-19/h6,8-10H,3-5,7H2,1-2H3,(H2,17,18,22) |
InChIキー |
QRCNKVHXVZTIRO-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(S1)NC(=S)NCCCN2C=CN=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propyl 5-{[(3-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154833.png)
![3-Phenyl-5-[5-(pyrrolidin-1-ylsulfonyl)furan-2-yl]-1,2,4-oxadiazole](/img/structure/B15154837.png)
![N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B15154843.png)
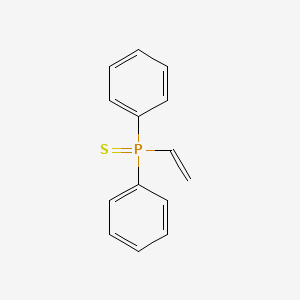
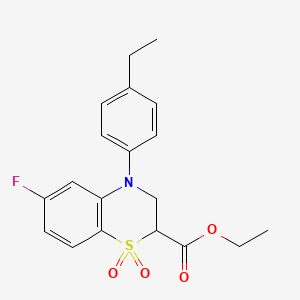
![2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B15154864.png)
![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B15154874.png)
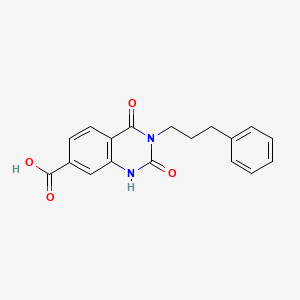
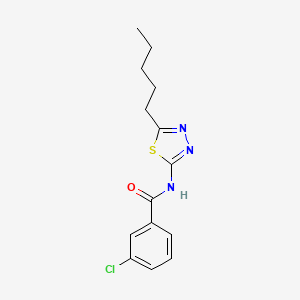
![3-(4-Chlorophenyl)-5-ethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15154890.png)
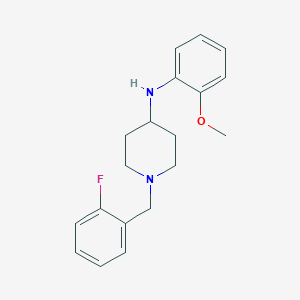
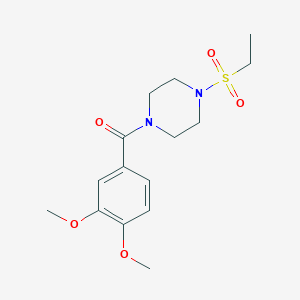

![methyl 3-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)-4-methylbenzoate](/img/structure/B15154932.png)
